molecular formula C14H10N4OS B2801118 4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE CAS No. 496927-07-2

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE

Cat. No.: B2801118
CAS No.: 496927-07-2
M. Wt: 282.32
InChI Key: AKCFZMFUGCUXMT-UHFFFAOYSA-N
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Description

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE is a chemical compound with the molecular formula C14H10N4OS It is characterized by the presence of an azido group (-N3), a phenylmethanesulfinyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through the reaction of a suitable benzyl halide with sodium cyanide under reflux conditions.

    Introduction of the Phenylmethanesulfinyl Group: The phenylmethanesulfinyl group can be introduced via the oxidation of a corresponding sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Azidation: The azido group is introduced by treating the intermediate compound with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE involves its ability to undergo various chemical transformations. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. This reactivity makes it a valuable tool in bioorthogonal chemistry, where it can label biomolecules without interfering with their natural functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AZIDO-2-PHENYLMETHANESULFINYLBENZONITRILE is unique due to the presence of both the azido and phenylmethanesulfinyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in click chemistry reactions makes it particularly valuable in bioorthogonal labeling and imaging studies.

Properties

IUPAC Name

4-azido-2-benzylsulfinylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c15-9-12-6-7-13(17-18-16)8-14(12)20(19)10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCFZMFUGCUXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=C(C=CC(=C2)N=[N+]=[N-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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